6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-4-8-2-1-3-9(8)10-5-7/h4-5,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAIVORCXRSOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241300 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116131-39-6 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116131-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Core Structure Formation
The cyclopenta[b]pyridine core is often constructed via cyclocondensation reactions. A prominent approach involves sodium alkoxide-mediated cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This method, optimized for related cyclopenta[b]pyridine-3-carbonitriles, employs sodium ethoxide or methoxide as both base and catalyst . For 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol, analogous pathways may involve post-synthetic modification of nitrile groups to hydroxymethyl functionalities.
Reaction Conditions :
-
Temperature : Reflux in ethanol or methanol (70–80°C).
-
Catalyst : 10–15 mol% sodium alkoxide.
Direct introduction of the hydroxymethyl group is achievable via manganese-catalyzed oxidation. A validated protocol for analogous systems uses Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Procedure :
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React 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde with Mn(OTf)₂ (0.5 mol%) and t-BuOOH (5 equiv) in H₂O.
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Stir at 25°C for 24 hours.
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Extract with CH₂Cl₂ and purify via column chromatography.
Yield : ~78% (estimated from similar oxidation reactions) .
Reduction of Ketone Precursors
The methanol group can be introduced via reduction of ketone intermediates. CeCl₃/NaBH₄ systems in methanol selectively reduce carbonyls to alcohols without over-reduction .
Typical Workflow :
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Synthesize 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one via Friedel-Crafts acylation.
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Reduce with CeCl₃ (1.2 equiv) and NaBH₄ (2 equiv) in MeOH at 0°C→25°C.
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Isolate via aqueous workup and solvent evaporation.
Key Data :
Microwave-Assisted Functionalization
Microwave irradiation accelerates coupling reactions for substituted cyclopenta[b]pyridines. A Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling under microwave conditions (110°C, 20 min) efficiently installs alkynyl groups, which can be hydrogenated to hydroxymethyl .
Example Protocol :
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React 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with ethynylmagnesium bromide.
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Hydrogenate the alkyne using Pd/C in H₂O/THF.
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Oxidize the resultant ethylene glycol derivative to methanol.
Efficiency :
Analytical Validation and Characterization
Critical to synthetic workflows is rigorous characterization:
Comparative Evaluation of Synthetic Routes
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Cyclocondensation | 85–90% | Moderate | Industrial |
| Mn-Catalyzed Oxidation | 78% | Low | Lab-scale |
| CeCl₃/NaBH₄ Reduction | 92% | High | Pilot-scale |
| Microwave Coupling | 89% | High | Research-only |
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthetic Routes:
The compound can be synthesized through several methods, including cyclocondensation reactions involving 2,5-diarylidenecyclopentanone derivatives. Sodium alkoxide solutions are commonly used as reagents and catalysts in these processes .
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Sodium Ethoxide | Ambient temperature | High |
| Continuous Flow Synthesis | Various alkoxides | Optimized conditions | Very High |
Biological Applications
Pharmacological Activities:
Research indicates that derivatives of this compound exhibit diverse biological activities. These include:
- Hypoglycemic Activity: Some derivatives show promise in lowering blood sugar levels.
- Calcium Channel Antagonism: The compound has been investigated for its ability to inhibit calcium channels, which can be beneficial in treating cardiovascular diseases.
- Protein Kinase Inhibition: It acts on specific protein kinases, potentially leading to anticancer effects .
Case Study: Anticancer Activity
A study assessed the cytotoxic effects of synthesized derivatives against various cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer). Results showed promising cytotoxicity, particularly with compounds containing the benzosuberone moiety, indicating their potential as anticancer agents .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| A549 | Compound 4a | 6.31 |
| MCF-7 | Compound 4b | 7.95 |
| HCT-116 | Compound 6c | 12.50 |
Industrial Applications
Corrosion Inhibition:
The compound has been identified as an effective corrosion inhibitor for carbon steel in acidic environments. Its mechanism involves forming a protective film on the metal surface, thereby reducing corrosion rates significantly .
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein kinases by binding to the active site and blocking substrate access . The compound’s ability to act as a corrosion inhibitor is attributed to its adsorption on metal surfaces, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are highly dependent on their substituents. Key analogs include:
- Electron-Withdrawing vs. Electron-Donating Groups : CAPD derivatives (e.g., CAPD-1) feature electron-withdrawing carbonitrile (-CN) and electron-donating alkoxy (-OR) groups, which enhance their corrosion inhibition by facilitating adsorption onto metal surfaces . In contrast, the hydroxymethyl group (-CH2OH) in the target compound is electron-donating and may improve aqueous solubility but reduce adsorption efficiency compared to -CN.
- The methanamine derivative () offers basicity for pharmaceutical applications, whereas the hydroxymethyl group could serve as a hydrogen-bond donor in catalysis or drug design.
Physicochemical Properties
- CAPD-1 : IR absorption at 2204 cm⁻¹ (C≡N), NMR signals for ethoxy (δ 1.43 ppm) and cyclic CH2 groups (δ 2.87–3.09 ppm) .
- Ethyl Carboxylate Analog : Molar mass = 191.22 g/mol; storage at 2–8°C .
- Methanamine Dihydrochloride : Molar mass = 221.13 g/mol; stable at room temperature .
- Target Compound : Expected IR bands for -OH (~3200–3600 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹). Predicted higher solubility in polar solvents than CAPDs.
Research Findings and Data Tables
Table 1. Comparative Electrochemical Data for CAPD Derivatives in 1.0 M H2SO4
| Compound | Concentration (M) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) |
|---|---|---|---|
| CAPD-1 | 1 × 10⁻³ | 97.7 | 0.012 |
| CAPD-2 | 1 × 10⁻³ | 95.1 | 0.025 |
| Blank | - | 0 | 1.842 |
Table 2. Key Spectral Data for Select Analogs
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyclopentane fused to a pyridine ring with a hydroxymethyl group. This structural arrangement contributes to its distinct biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer effects. For instance, studies have shown that compounds derived from this structure can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay demonstrated significant cytotoxicity against these cell lines, suggesting that these compounds may serve as potential leads in cancer drug development .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | 6a | 12.5 |
| MCF-7 | 4a | 10.0 |
| HCT-116 | 6c | 15.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to those of standard anti-inflammatory drugs like celecoxib .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, this compound has been studied for additional biological activities:
- Hypoglycemic Activity : Some derivatives have shown potential in lowering blood sugar levels.
- Calcium Channel Antagonism : The compound exhibits properties that may modulate calcium channels, which are essential in various physiological processes.
- Protein Kinase Inhibition : It has been noted for its ability to inhibit specific protein kinases, impacting cell signaling pathways involved in growth and proliferation .
The mechanism of action for this compound involves binding to specific molecular targets within cells. Its derivatives can interact with enzymes such as COX and various protein kinases, leading to altered signaling pathways that result in therapeutic effects. For example, by inhibiting COX enzymes, these compounds can reduce the synthesis of pro-inflammatory mediators .
Case Studies
- Anticancer Evaluation : A study synthesized several derivatives of this compound and tested their efficacy against multiple cancer cell lines. Results indicated that certain compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 15 µM across different cell types .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, derivatives showed reduced paw edema comparable to indomethacin, indicating strong anti-inflammatory potential .
Q & A
Q. What are the common synthetic routes for preparing 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol and its derivatives?
Synthesis typically involves cyclocondensation reactions of substituted cyclopentanones with thiophene or aryl aldehydes. For example, multi-substituted derivatives are synthesized via a three-step process: (1) Claisen-Schmidt condensation of cyclopentanone with substituted benzaldehydes or thiophene carboxaldehydes, (2) cyclization using ammonium acetate, and (3) functionalization of the pyridine core. Characterization is performed via IR, H-NMR, C-NMR, and elemental analysis to confirm structure and purity .
Q. How is the purity and structural integrity of synthesized this compound validated?
Analytical methods include:
- Elemental analysis : Comparing experimental vs. calculated values for C, H, N, and S (e.g., deviations < 0.5% indicate high purity) .
- Spectroscopy : IR confirms functional groups (e.g., hydroxyl stretches near 3080–2850 cm), while H-NMR identifies substituent patterns (e.g., aromatic protons at δ 7.5–9.2 ppm) .
- Melting point determination : Sharp melting ranges (e.g., 102–105°C for derivative 5a) indicate crystalline purity .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Polar aprotic solvents (e.g., DMF or DMSO) are preferred for cyclization steps, while ethanol or chloroform is used for recrystallization. Reaction temperatures range from 80–120°C, with yields improved by slow addition of reagents and inert atmospheres (N) to prevent oxidation .
Advanced Research Questions
Q. How can substituents at the 2- and 4-positions of the pyridine ring influence electronic properties and reactivity?
Electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position increase electrophilic substitution reactivity, while electron-donating groups (e.g., -OCH) stabilize the aromatic system. Thiophene substituents enhance conjugation, as evidenced by bathochromic shifts in UV-Vis spectra. Substituent effects are quantified via Hammett σ constants and correlated with reaction rates in further functionalization .
Q. How should researchers address discrepancies between experimental and calculated elemental analysis data?
Minor deviations (e.g., 0.2–0.5% in carbon content) may arise from residual solvents or hygroscopicity. For example, in derivative 5i, calculated C: 74.23% vs. found C: 74.43% suggests incomplete drying. Mitigation strategies include extended vacuum drying and using anhydrous solvents during synthesis .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
Directing groups on the pyridine ring dictate EAS regioselectivity. For instance, a hydroxyl group at the 3-position (as in 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol) directs electrophiles to the para position. Computational modeling (DFT) predicts charge distribution, validated by C-NMR chemical shifts .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show decomposition at >40°C or under prolonged light exposure. Recommended storage is in inert atmospheres (argon) at 2–8°C, with desiccants to prevent hydrolysis of the methanol group. Accelerated stability testing (40°C/75% RH for 6 months) confirms <5% degradation under optimal conditions .
Methodological and Mechanistic Questions
Q. What are the challenges in scaling up the synthesis of this compound?
Key challenges include:
Q. How can the compound’s pharmacological potential be assessed in early-stage research?
- In vitro assays : Screen for kinase inhibition or receptor binding using derivatives with varied substituents (e.g., thiophene for enhanced bioavailability).
- SAR studies : Correlate substituent electronegativity (e.g., -CN, -NH) with activity in target pathways, such as antimicrobial or anti-inflammatory models .
Q. What regulatory considerations apply when using this compound in drug development?
Derivatives used in pharmaceuticals (e.g., cefpirome sulfate) require compliance with ICH guidelines for impurities (<0.1% heavy metals) and stability testing. Analytical method validation (HPLC-MS) is critical for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
